2,2'-Sulfonyldiethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Reagent

Sample preparation

SDET acts as a useful reagent for preparing samples for analysis. Its hygroscopic nature (attracts water) makes it suitable for dissolving various polar (water-soluble) compounds. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]

Covalent adduct detection

SDET can be used to identify the presence of covalent adducts in a sample. These adducts are formed when a chemical binds directly to biological molecules like proteins or DNA. By analyzing the interaction between SDET and the sample, scientists can gain insights into potential exposure to toxins or harmful substances. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]

Disease diagnosis

The SDET method is being explored for diagnosing diseases by identifying specific biomarkers present in urine or blood. By analyzing how SDET interacts with these biomarkers, researchers can potentially develop new diagnostic tools. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]

Matrix effect studies

SDET plays a role in studying the "matrix effect" in analytical chemistry. This effect refers to how the surrounding environment in a sample can influence the measurement of a target analyte. Using SDET, researchers can assess how the matrix affects the analysis and develop strategies to mitigate its influence. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]

Fluorescence properties analysis

SDET's interaction with certain molecules can alter their fluorescence properties (emission of light). This allows researchers to utilize SDET as a tool to study the fluorescence behavior of various samples. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]

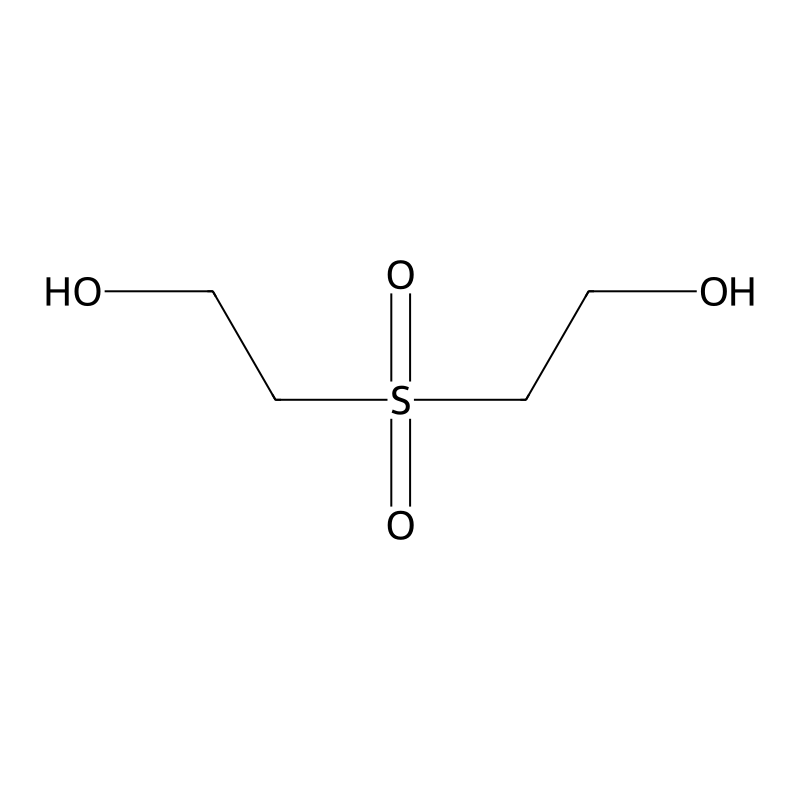

2,2'-Sulfonyldiethanol, also known as bis(2-hydroxyethyl)sulfone, is a chemical compound with the molecular formula C₄H₁₀O₄S and a molecular weight of 154.18 g/mol. It features a sulfonyl group attached to two hydroxyethyl groups, making it a sulfone derivative. This compound is notable for its high solubility in water and is classified as a highly soluble compound, which contributes to its utility in various applications .

- Oxidation Reactions: It can undergo oxidation to form sulfoxides and sulfones. For instance, it can be oxidized using hydrogen peroxide or other oxidizing agents to yield more complex sulfonyl derivatives .

- Nucleophilic Substitution: The hydroxy groups in 2,2'-sulfonyldiethanol can act as nucleophiles, allowing for substitution reactions with various electrophiles.

- Polymerization: It can serve as a monomer in polymerization reactions due to its dual hydroxy groups, which can participate in cross-linking processes.

Several methods exist for synthesizing 2,2'-sulfonyldiethanol:

- From Thiodiglycol: One common method involves the oxidation of thiodiglycol using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Direct Sulfonation: Another approach includes the direct sulfonation of diols with sulfonyl chlorides or sulfur trioxide.

- Catalytic Methods: Recent advancements have introduced catalytic systems that facilitate the conversion of simpler alcohols into sulfonyl compounds, including 2,2'-sulfonyldiethanol.

2,2'-Sulfonyldiethanol finds utility across various fields:

- Solvent and Surfactant: It is commonly used as a solvent and surfactant in cleaning formulations and polymerization processes due to its ability to enhance solubility and reduce surface tension .

- Analytical Chemistry: This compound serves as an analytical reagent for preparing samples for analysis in laboratories .

- Chemical Intermediate: It acts as an intermediate in the synthesis of other chemical compounds, particularly in organic synthesis.

Several compounds share structural similarities with 2,2'-sulfonyldiethanol. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol | 7484-34-6 | 0.88 | Contains two sulfonyl groups; higher reactivity |

| Methyl 2-(methylsulfonyl)acetate | 62020-09-1 | 0.65 | Contains an ester functional group |

| 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | 194152-05-1 | 0.63 | Features a cyclic structure and different functional groups |

| 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol | 167940-02-5 | 0.69 | Contains sulfinyl groups; potentially different reactivity |

The uniqueness of 2,2'-sulfonyldiethanol lies in its specific combination of hydroxyethyl groups and the sulfonyl moiety, which provides distinct properties suitable for various industrial applications.

2,2'-Sulfonyldiethanol (CAS 2580-77-0) was first synthesized in the mid-20th century as part of efforts to develop sulfone-containing compounds for industrial applications. Its discovery emerged from systematic studies on sulfur-based ethers and alcohols, with early reports focusing on its utility as a crosslinking agent for polymers. By the 1970s, the compound gained attention in materials science due to its ability to form stable covalent bonds with hydroxyl-rich substrates like poly(vinyl alcohol) (PVA), enabling the production of water-resistant films. The compound’s synthesis typically involves the oxidation of thiodiglycol or the reaction of 2-chloroethanol with sodium sulfite, though modern protocols have optimized these pathways for higher yields.

Nomenclature and Synonym Analysis

The compound’s systematic IUPAC name is 2-(2-hydroxyethylsulfonyl)ethanol, reflecting its bifunctional hydroxysulfonyl structure. It is interchangeably referred to by numerous synonyms across disciplines (Table 1), a consequence of its diverse applications in chemistry and materials science.

Table 1: Nomenclature and Synonyms of 2,2'-Sulfonyldiethanol

| Systematic Name | Common Synonyms |

|---|---|

| 2-(2-Hydroxyethylsulfonyl)ethanol | Bis(2-hydroxyethyl) sulfone, β-Hydroxyethyl sulfone |

| Thiodiglycol sulfone, NSC 32716, NSC 50845 |

These synonyms arise from its structural features (e.g., "bis(2-hydroxyethyl)" denoting two ethanol groups) and historical naming conventions in polymer chemistry.

Physical and Chemical Properties Overview

2,2'-Sulfonyldiethanol is a white crystalline solid at room temperature, with distinct physicochemical properties (Table 2).

Table 2: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₄H₁₀O₄S |

| Molecular weight | 154.19 g/mol |

| Melting point | 58.1°C |

| Boiling point | 432°C (at 760 mmHg) |

| Density | 1.236 g/mL (25°C) |

| Solubility | Miscible in water, DMSO, methanol |

| Refractive index | 1.478–1.483 |

The compound’s high solubility in polar solvents stems from its hydroxyl and sulfonyl groups, which facilitate hydrogen bonding. Its thermal stability (decomposition above 160°C) makes it suitable for high-temperature polymer processing.

Significance in Synthetic Organic Chemistry

2,2'-Sulfonyldiethanol serves as a critical building block in organic synthesis, particularly in:

- Crosslinking Reactions: It reacts with polyols (e.g., PVA) to form ether linkages, enhancing mechanical and thermal stability in polymers.

- Phosphoramidite Reagents: Derivatives of the compound enable selective 5'-phosphorylation in oligonucleotide synthesis, improving nucleotide coupling efficiency.

- Polymer Modification: As a chain extender in polyurethanes, it introduces sulfone groups that improve hydrolytic stability.

- Functional Material Design: Its sulfonyl group participates in nucleophilic substitutions, enabling the synthesis of ion-exchange fibers and flame-retardant additives.

The compound’s bifunctionality and compatibility with diverse reaction conditions (acidic, basic, or thermal) underscore its versatility in synthetic workflows.

Structural and Reactivity Features

Molecular Geometry and Conformational Analysis

The molecule adopts a gauche conformation around the central sulfonyl group, as revealed by X-ray crystallography and computational studies. The C–S–O bond angles approximate 109.5°, consistent with tetrahedral sulfur geometry. Hydrogen bonding between hydroxyl groups stabilizes the crystal lattice, contributing to its relatively high melting point.

Spectroscopic Characterization

- IR Spectroscopy: Strong absorption bands at 1120 cm⁻¹ (S=O symmetric stretch) and 3400 cm⁻¹ (O–H stretch).

- NMR Spectroscopy:

Applications in Polymer Science

Crosslinking of Poly(vinyl alcohol)

Heating 2,2'-Sulfonyldiethanol with PVA at 160–200°C induces crosslinking via ether bond formation, reducing water solubility by 90% while retaining crystallinity. Optimal conditions involve 5–10 wt% of the compound and sodium carbonate as a catalyst.

Polyurethane Elastomers

Incorporating 2,2'-Sulfonyldiethanol into polyurethane backbones enhances hydrolytic stability, with tensile strength improvements of 20–40% compared to conventional diol extenders.

Emerging Research Directions

Recent studies explore its role in:

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 39 of 42 companies with hazard statement code(s):;

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard